molecular formula C10H13BrMgO2 B13421695 Magnesium;2-ethoxyethoxybenzene;bromide

Magnesium;2-ethoxyethoxybenzene;bromide

Cat. No.: B13421695
M. Wt: 269.42 g/mol
InChI Key: KRUVTQZAYQGTLP-UHFFFAOYSA-M
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Description

Magnesium;2-ethoxyethoxybenzene;bromide is an organometallic compound that combines magnesium, 2-ethoxyethoxybenzene, and bromide. This compound is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are essential tools in the field of organic chemistry due to their versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Magnesium;2-ethoxyethoxybenzene;bromide typically involves the reaction of 2-ethoxyethoxybenzene bromide with magnesium metal in an anhydrous ether solvent. This reaction is a classic example of the Grignard reaction, where the magnesium metal reacts with the organic halide to form the Grignard reagent. The reaction conditions require the exclusion of moisture and air to prevent the decomposition of the Grignard reagent .

Industrial Production Methods

Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. The process involves the use of large reactors with precise control over temperature and pressure to ensure the efficient formation of the Grignard reagent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis .

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-ethoxyethoxybenzene;bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include aldehydes, ketones, and other electrophilic compounds. The reactions are typically carried out in anhydrous ether solvents under an inert atmosphere to prevent the decomposition of the Grignard reagent .

Major Products Formed

The major products formed from reactions involving this compound are typically alcohols, resulting from the nucleophilic addition to carbonyl compounds. Other products can include substituted organic compounds and coupled products, depending on the specific reaction conditions .

Scientific Research Applications

Magnesium;2-ethoxyethoxybenzene;bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Magnesium;2-ethoxyethoxybenzene;bromide involves the formation of a highly reactive nucleophilic species, which can attack electrophilic centers in other molecules. The magnesium atom in the Grignard reagent coordinates with the oxygen atoms in the ether solvent, stabilizing the reagent and enhancing its reactivity. The nucleophilic carbon atom then attacks electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Magnesium;2-ethoxyethoxybenzene;bromide is similar to other Grignard reagents, such as methylmagnesium bromide and phenylmagnesium bromide. its unique structure, with the 2-ethoxyethoxybenzene moiety, provides distinct reactivity and selectivity in certain reactions. Similar compounds include:

These compounds share similar preparation methods and reactivity but differ in their specific applications and the types of products they form.

Properties

Molecular Formula

C10H13BrMgO2

Molecular Weight

269.42 g/mol

IUPAC Name

magnesium;2-ethoxyethoxybenzene;bromide

InChI

InChI=1S/C10H13O2.BrH.Mg/c1-2-11-8-9-12-10-6-4-3-5-7-10;;/h3-4,6-7H,2,8-9H2,1H3;1H;/q-1;;+2/p-1

InChI Key

KRUVTQZAYQGTLP-UHFFFAOYSA-M

Canonical SMILES

CCOCCOC1=CC=C[C-]=C1.[Mg+2].[Br-]

Origin of Product

United States

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